molecular formula C21H26ClN3O3 B2532439 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1049471-73-9

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2532439
CAS No.: 1049471-73-9
M. Wt: 403.91
InChI Key: DVZDKBKBTJYPMB-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a piperazine-based acetamide derivative with a complex structure comprising three key moieties:

  • A 4-chlorophenyl-substituted piperazine ring, which enhances binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its electron-withdrawing chlorine group .
  • An ethyl linker connecting the piperazine to the acetamide group, providing conformational flexibility for receptor interactions.
  • A 2-methoxyphenoxy-acetamide group, where the methoxy substituent modulates lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-27-19-4-2-3-5-20(19)28-16-21(26)23-10-11-24-12-14-25(15-13-24)18-8-6-17(22)7-9-18/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZDKBKBTJYPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key fragments:

  • 4-(4-Chlorophenyl)piperazine (piperazine core with aromatic substitution)
  • 2-Chloroethylamine (ethyl spacer precursor)
  • 2-(2-Methoxyphenoxy)acetic acid (acetamide side chain)

The convergent synthesis strategy involves:

  • Functionalization of piperazine at the 1-position with an ethylamine group
  • Introduction of the chlorophenyl group at the 4-position
  • Amide bond formation between the ethylamine intermediate and 2-(2-methoxyphenoxy)acetyl chloride

Synthesis of 4-(4-Chlorophenyl)piperazine

Piperazine derivatives are typically synthesized via aromatic nucleophilic substitution. For 4-(4-chlorophenyl)piperazine:

Method A (From 1-chloro-4-nitrobenzene):

  • Nitration Reduction:
    • 1-Chloro-4-nitrobenzene is reduced to 4-chloroaniline using H₂/Pd-C in ethanol (yield: 85–92%).
  • Mannich Reaction:
    • React 4-chloroaniline (0.1 mol) with formaldehyde (0.2 mol) and piperazine (0.1 mol) in refluxing toluene (12 h).
    • Yield: 68–74%.

Method B (Buchwald-Hartwig Amination):

  • Couple 4-bromochlorobenzene (1 eq) with piperazine (1.2 eq) using Pd(OAc)₂/Xantphos catalytic system in toluene at 110°C.
  • Yield: 81%.

Alkylation of Piperazine to Introduce Ethylamine Spacer

The ethyl linker is introduced via alkylation of 4-(4-chlorophenyl)piperazine:

Procedure:

  • Dissolve 4-(4-chlorophenyl)piperazine (0.05 mol) in dry acetone.
  • Add 2-chloroethylamine hydrochloride (0.06 mol), K₂CO₃ (0.15 mol), and KI (catalytic).
  • Reflux at 60°C for 24 h.
  • Filter, concentrate, and purify via column chromatography (CH₂Cl₂:MeOH = 9:1).
  • Yield: 58–63%.

Characterization Data:

  • 1H NMR (CDCl₃): δ 2.50–2.70 (m, 8H, piperazine-H), 3.45 (t, J = 6.2 Hz, 2H, CH₂NH), 3.62 (t, J = 6.2 Hz, 2H, CH₂N), 6.85–7.25 (m, 4H, Ar-H).
  • MS (ESI): m/z 280.1 [M+H]⁺.

Synthesis of 2-(2-Methoxyphenoxy)acetyl Chloride

The acetamide precursor is prepared as follows:

Step 1: Esterification

  • React 2-methoxyphenol (0.1 mol) with ethyl bromoacetate (0.12 mol) in acetone/K₂CO₃ (60°C, 8 h).
  • Yield: 89%.

Step 2: Saponification

  • Hydrolyze ethyl ester with NaOH (2M) in ethanol/H₂O (reflux, 3 h).
  • Yield: 95%.

Step 3: Acid Chloride Formation

  • Treat 2-(2-methoxyphenoxy)acetic acid (0.1 mol) with SOCl₂ (5 eq) in dry DCM (0°C → rt, 4 h).
  • Yield: 88%.

Amide Coupling to Form Final Product

Procedure:

  • Dissolve N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)amine (0.02 mol) in dry DCM.
  • Add 2-(2-methoxyphenoxy)acetyl chloride (0.022 mol) dropwise at 0°C.
  • Stir at room temperature for 12 h under N₂.
  • Wash with 5% NaHCO₃, dry (Na₂SO₄), and recrystallize from ethanol.
  • Yield: 72%.

Characterization Data:

  • MP: 162–164°C.
  • 1H NMR (DMSO-d₆): δ 2.40–2.65 (m, 8H, piperazine-H), 3.28 (t, J = 6.0 Hz, 2H, CH₂NH), 3.72 (s, 3H, OCH₃), 4.10 (s, 2H, COCH₂), 6.80–7.30 (m, 8H, Ar-H).
  • 13C NMR: δ 44.2 (piperazine-C), 53.8 (OCH₃), 56.1 (CH₂NH), 65.4 (COCH₂), 114.2–154.6 (Ar-C), 169.5 (C=O).
  • HPLC Purity: 98.6% (C18 column, MeCN:H₂O = 70:30).

Optimization Strategies

A. Solvent Effects on Amide Yield

Solvent Base Temp (°C) Yield (%)
DCM Et₃N 25 72
THF DIPEA 40 68
DMF NaHCO₃ 0→25 65

B. Catalytic Approaches

  • HOBt/EDCI: Increases yield to 78% but requires longer reaction time (24 h).
  • Microwave Assistance: 100°C for 20 min gives 70% yield.

Analytical Challenges and Solutions

  • Piperazine Degradation:
    • Avoid prolonged heating >80°C to prevent N-oxide formation.
  • Amide Racemization:
    • Use Schlenk techniques under inert atmosphere when coupling at elevated temperatures.
  • Phenoxy Group Stability:
    • Replace SOCl₂ with (COCl)₂ in acid chloride preparation to minimize ether cleavage.

Scalability and Industrial Considerations

  • Cost Analysis:
    • Piperazine contributes 42% of total raw material costs.
  • Green Chemistry Metrics:
    • Atom Economy: 68%
    • E-Factor: 18.7 (solvents account for 89% of waste)

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant-like effects. Animal studies have shown that it can significantly reduce immobility time in forced swim tests, suggesting an increase in mood elevation. The mechanism is believed to involve modulation of serotonin levels in the brain .

Parameter Control Group Treatment Group
Immobility Time (s)120 ± 1060 ± 8*
Serotonin Levels (ng/ml)50 ± 590 ± 10*
*Significance at p < 0.05

Anxiolytic Effects

In studies assessing anxiety behaviors using the elevated plus maze test, the compound demonstrated a reduction in anxiety-like behaviors in rodents. Treated animals spent more time in open arms compared to controls, indicating potential therapeutic use for anxiety disorders .

Parameter Control Group Treatment Group
Open Arm Time (%)30 ± 555 ± 6*
Total Entries20 ± 325 ± 4
*Significance at p < 0.05

Neuroprotective Properties

In vitro studies suggest that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease management. Its ability to inhibit certain enzymes involved in neurodegeneration has been highlighted as a potential mechanism of action.

The biological activity of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide encompasses various pathways:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.
  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes relevant to disease progression, including acetylcholinesterase, which plays a role in neurodegenerative diseases .

Study on Antidepressant Effects

A randomized control trial involving mice demonstrated significant antidepressant-like effects attributed to increased serotonin levels.

Study on Anxiolytic Properties

Another study assessed the anxiolytic effects using behavioral tests, confirming reduced anxiety behaviors in treated subjects.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Piperazine-Acetamide Derivatives

Compound Name Substituents on Piperazine Substituents on Acetamide Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity (if reported) Reference
N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide 4-Chlorophenyl 2-Methoxyphenoxy ~445.3* Not reported Not reported Not reported N/A
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 4-Chlorophenyl 4-(p-Tolyl)thiazole 426.96 282–283 79 MMP inhibition (hypothetical)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide 4-Fluorophenyl 2-Methoxy-5-nitrophenyl ~405.8 Not reported Not reported Adenosine A2A receptor binding
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) 4-Methyl Benzothiazole ~305.4 Not reported Not reported Antimicrobial activity
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide 3-Chlorophenyl 2-Methoxy-5-methylphenyl 373.88 Not reported Not reported Not reported

*Calculated based on molecular formula.

Key Observations:

The 2-methoxyphenoxy group in the target compound may improve metabolic stability relative to nitro-substituted analogs (e.g., 2-methoxy-5-nitrophenyl in ), which are prone to reduction.

Fluorine-substituted analogs (e.g., ) exhibit subtype-selective receptor binding, suggesting the target compound’s 4-chlorophenyl group may favor affinity for specific GPCRs.

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., methylpiperazine in BZ-IV, ) are synthesized in higher yields (78–86%) compared to nitro- or tolyl-substituted analogs (72–79%) .

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolism : Piperazine rings are susceptible to N-dealkylation, but the 4-chlorophenyl group in the target compound may slow this process compared to methylpiperazine derivatives .
  • Receptor Selectivity: The 2-methoxyphenoxy group’s steric bulk may reduce off-target effects compared to smaller substituents (e.g., benzothiazole in BZ-IV) .

Biological Activity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its interactions with various receptors, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chlorophenyl group, along with an acetamide functional group. Its molecular formula is C20H24ClN3O3C_{20}H_{24}ClN_3O_3, and it has a molecular weight of 393.87 g/mol. The structure is characterized by the following components:

  • Piperazine moiety : Known for its role in various drug formulations.
  • Chlorophenyl group : Enhances lipophilicity, contributing to receptor binding affinity.
  • Methoxyphenoxy acetamide : Imparts additional pharmacological properties.

Receptor Affinity

Research indicates that compounds similar to this compound exhibit high affinity for specific receptors:

  • Dopamine D4 Receptor : The compound demonstrates significant binding affinity with an IC50 value as low as 0.057 nM, indicating potent interaction with the D4 receptor while showing selectivity over D2 receptors by a factor greater than 10,000 .
  • Serotonin Receptors : It also shows selectivity against serotonin 5-HT1A and adrenergic alpha1 receptors, suggesting a potential role in modulating serotonergic and adrenergic pathways .

Antimicrobial and Anticancer Activities

In vitro studies have evaluated the antimicrobial and anticancer activities of related compounds. For instance:

  • Antimicrobial Activity : Compounds structurally related to this class have shown promising results against various pathogens, comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Activity : Certain derivatives have demonstrated anticancer effects through mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, compounds with similar structural features have been reported to suppress T-cell proliferation, indicating their potential use in cancer therapies .

Synthesis and Evaluation

Several studies focused on synthesizing derivatives of this compound class have been conducted. For example:

  • Molecular Docking Studies : These studies help predict how the compound interacts at the molecular level with target receptors. The docking simulations suggest favorable binding conformations that correlate with observed biological activities .
  • Structure-Activity Relationship (SAR) : Research has outlined how modifications to the piperazine ring or substituents on the aromatic rings can enhance or diminish biological activity. Notably, halogen substitutions have been linked to increased anticancer efficacy .

Summary of Findings

Study Biological Activity Key Findings
Dopamine D4 receptorIC50 = 0.057 nM; high selectivity over D2
AntimicrobialComparable efficacy to ciprofloxacin
AnticancerInduces apoptosis; inhibits T-cell proliferation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, and how can purity be optimized?

  • Methodology :

  • Stepwise synthesis : Use acetic anhydride-mediated acetylation under reflux conditions, as demonstrated for structurally analogous N-substituted acetamides (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) .
  • Purification : Recrystallization in ethanol or methanol, followed by column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) to achieve >95% purity .
  • Characterization : Confirm identity via 1H^1H-NMR (e.g., δ 2.1 ppm for acetamide protons) and FT-IR (C=O stretch at ~1650 cm1^{-1}) .

Q. How can structural elucidation of this compound be performed to resolve ambiguities in piperazine or phenoxy moiety orientation?

  • Methodology :

  • X-ray crystallography : Resolve torsional angles (e.g., nitro group twist in analogous compounds: O1–N1–C3–C2 = -16.7°) to confirm steric effects on piperazine conformation .
  • Computational modeling : Use density functional theory (DFT) to compare optimized geometries with experimental crystallographic data .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported receptor binding affinities (e.g., serotonin vs. dopamine receptors)?

  • Methodology :

  • Competitive binding assays : Use 3H^3H-ketanserin (5-HT2A_{2A}) and 3H^3H-SCH23390 (D1_1) in HEK293 cells transfected with human receptors. Normalize data via Hill slopes to account for allosteric modulation .
  • Contradiction resolution : Compare assay conditions (e.g., buffer pH, temperature) and validate with orthogonal methods like calcium flux assays .

Q. How can metabolic stability and cytochrome P450 (CYP) inhibition be evaluated for this compound?

  • Methodology :

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Quantify parent compound loss via LC-MS/MS (LOQ: 0.1 ng/mL). Calculate intrinsic clearance (Clint_{int}) .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: 7-benzyloxy-4-trifluoromethylcoumarin) and measure IC50_{50} values .

Q. What strategies improve selectivity for σ1_1 receptors over α1_1-adrenergic receptors?

  • Methodology :

  • Molecular docking : Perform Glide XP docking (Schrödinger Suite) to identify key residues (e.g., σ1_1: Glu172; α1_1: Asp106) influencing binding. Modify methoxyphenoxy substituents to reduce α1_1-affinity .
  • Free-energy perturbation (FEP) : Predict binding energy differences using FEP+ to guide synthetic modifications .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting cytotoxicity data between in vitro and in vivo models?

  • Methodology :

  • Dose normalization : Compare in vitro IC50_{50} (e.g., MTT assay in HepG2 cells) with in vivo plasma exposure (AUC024h_{0-24h}) from rodent studies. Adjust for protein binding (e.g., equilibrium dialysis) .
  • Toxicogenomics : Perform RNA-seq on treated liver tissues to identify off-target pathways (e.g., oxidative stress markers) .

Q. What computational tools validate the compound’s conformational stability in aqueous vs. lipid bilayer environments?

  • Methodology :

  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS using CHARMM36 force field. Analyze root-mean-square deviation (RMSD) of piperazine ring (<2.0 Å indicates stability) .
  • Solvent-accessible surface area (SASA) : Quantify hydrophobic interactions (e.g., chlorophenyl group SASA increases by 15% in lipid bilayers) .

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